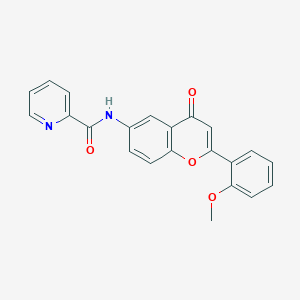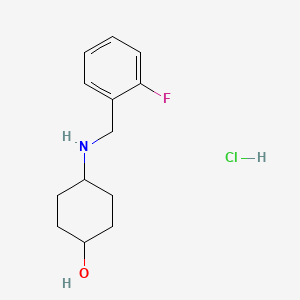
N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)picolinamide” is a complex organic compound. It contains a chromene ring (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), a picolinamide group (derived from picolinic acid, a pyridine carboxylic acid), and a methoxyphenyl group (a phenyl ring with a methoxy group attached) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups and the bonds between them. The chromene ring, picolinamide group, and methoxyphenyl group would each contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the properties of its constituent groups. The chromene ring, for example, is a common motif in organic chemistry and is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure .科学的研究の応用
Antioxidant Activity and Analysis
Analytical methods for determining antioxidant activity are crucial in various scientific fields, including food engineering, medicine, and pharmacy. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) test, Hydroxyl Radical Antioxidant Capacity (HORAC) test, and others based on spectrophotometry are employed to assess the antioxidant capacity of complex samples, including those containing N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)picolinamide. These assays, relying on chemical reactions and the monitoring of characteristic colors or solution discoloration, have been applied successfully in antioxidant analysis (Munteanu & Apetrei, 2021).
Anticancer Drug Research
The search for anticancer drugs with high tumor specificity and reduced toxicity to normal cells is a significant area of scientific research. Compounds, including N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)picolinamide, are evaluated for their potential to induce apoptotic cell death in cancer cells while sparing healthy cells, such as keratinocytes. Quantitative structure-activity relationship analysis helps in understanding the molecular features that contribute to the compounds' tumor specificity and guides the chemical modification of lead compounds to enhance their anticancer properties (Sugita et al., 2017).
Synthetic Protocols for Pharmacologically Important Compounds
The synthesis of compounds like N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)picolinamide involves complex chemical protocols aimed at creating pharmacologically relevant molecules. Literature reviews on synthetic procedures for such compounds highlight the importance of various reactions, including Suzuki coupling and Michael acceptor reactions with dicarbonyl compounds. These methodologies are crucial for producing compounds with significant pharmacological activities (Mazimba, 2016).
Interaction with Biological Molecules
The interaction of compounds like N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)picolinamide with biological molecules such as DNA and proteins is a key area of research. Studies involving absorption titrations, viscosity measurements, and gel electrophoresis help in understanding how these compounds interact with DNA, potentially leading to therapeutic applications in diseases like cancer. The ability to form coupling adducts with DNA or undergo oxidation without coupling is studied to elucidate their mechanisms of action and potential as therapeutic agents (Ilyasov et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c1-27-19-8-3-2-6-15(19)21-13-18(25)16-12-14(9-10-20(16)28-21)24-22(26)17-7-4-5-11-23-17/h2-13H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACTVVAPZJSNSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-(cyclopentylcarbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B2612015.png)


![Tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]piperidine-1-carboxylate](/img/structure/B2612021.png)

![(2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B2612024.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one](/img/structure/B2612028.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2612029.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2612032.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[3-fluoro-4-(4-methylpiperazino)phenyl]acetamide](/img/structure/B2612034.png)
![N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidin](/img/no-structure.png)
![4-(Mesitylsulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2612037.png)